1,3-Thiazole-4-carbonyl chloride

Vue d'ensemble

Description

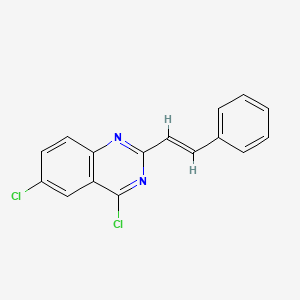

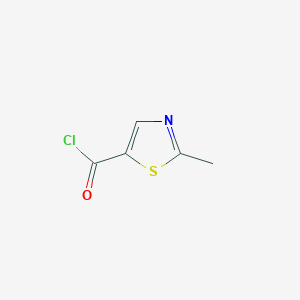

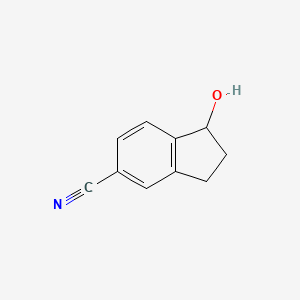

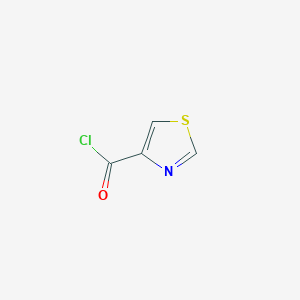

1,3-Thiazole-4-carbonyl chloride, also known as 4-(Chlorocarbonyl)-1,3-thiazole , is a chemical compound with the molecular formula C₃H₂ClNOS . It falls within the class of thiazole derivatives and exhibits interesting reactivity due to its functional groups.

Synthesis Analysis

The synthesis of 1,3-Thiazole-4-carbonyl chloride involves the chlorination of the corresponding 1,3-thiazole-4-carboxylic acid . This reaction typically employs thionyl chloride (SOCl₂) as the chlorinating agent. The carboxylic acid group is converted into the acyl chloride, resulting in the formation of the desired compound.

Molecular Structure Analysis

The molecular structure of 1,3-Thiazole-4-carbonyl chloride consists of a thiazole ring fused with a carbonyl chloride group. The chlorine atom is attached to the carbon adjacent to the carbonyl group. The thiazole ring contributes to its aromatic character and overall stability.

Chemical Reactions Analysis

1,3-Thiazole-4-carbonyl chloride participates in various chemical reactions:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles (such as amines or alcohols) to yield diverse derivatives.

- Amide Formation : Reaction with primary amines leads to the formation of thiazole amides.

- Cyclization Reactions : It can undergo cyclization reactions with suitable nucleophiles to form heterocyclic compounds.

Physical And Chemical Properties Analysis

- Physical Form : 1,3-Thiazole-4-carbonyl chloride exists as a solid powder .

- Purity : Typically available with a purity of 95% .

- Storage : Store at 2-8°C .

- Molecular Weight : Approximately 147.58 g/mol .

Applications De Recherche Scientifique

-

Chemical Synthesis

-

Pharmaceutical Applications

- Thiazoles and their derivatives have been found to have a wide range of pharmaceutical and biological activities .

- These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- Thiazole-based compounds are often modified at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

-

Agrochemical Applications

-

Industrial Applications

-

Photographic Sensitizers

-

Liquid Crystals

-

Antibacterial and Antifungal Applications

-

Antituberculosis Applications

-

Anti-hepatitis B Viral Applications

-

Antileishmanial Applications

-

Anti-inflammatory and Analgesic Applications

-

CNS Depressant Applications

-

Antidepressant Applications

-

Antiulcer Applications

-

Antimicrobial Applications

-

HIV/AIDS Treatment Applications

-

Cancer Treatment Applications

-

Photosensitizer Applications

Safety And Hazards

- Hazard Statements : It is classified as hazardous (GHS05) due to its reactivity with water and potential to release toxic gases (such as hydrogen chloride).

- Precautionary Statements : Handle with care, avoid inhalation, and use appropriate protective equipment.

- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).

Orientations Futures

Future research directions for 1,3-Thiazole-4-carbonyl chloride include:

- Derivative Synthesis : Explore novel derivatives with modified substituents for specific applications.

- Biological Evaluation : Investigate potential biological activities, such as antimicrobial or anticancer properties.

- Mechanistic Studies : Understand the interactions of its derivatives with biological targets.

Propriétés

IUPAC Name |

1,3-thiazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNOS/c5-4(7)3-1-8-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTECMELMYALUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50574605 | |

| Record name | 1,3-Thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Thiazole-4-carbonyl chloride | |

CAS RN |

3745-79-7 | |

| Record name | 1,3-Thiazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50574605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.